N-(4-hydroxyquinolin-6-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxyquinolin-6-yl)prop-2-enamide: is a compound belonging to the quinoline family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxyquinolin-6-yl)prop-2-enamide typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of 4-hydroxyquinoline with acylating agents to form the desired compound .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-(4-hydroxyquinolin-6-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups .
Scientific Research Applications
Chemistry: N-(4-hydroxyquinolin-6-yl)prop-2-enamide is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in various chemical research applications .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown promise in inhibiting the growth of certain bacterial strains and cancer cell lines .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, catalysts, and other chemical intermediates .
Mechanism of Action
The mechanism of action of N-(4-hydroxyquinolin-6-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
4-Hydroxyquinoline: Known for its antimicrobial properties.
Quinoline-2,4-dione: Studied for its anticancer activity.
6-Chloro-4-oxoquinoline: Exhibits potent antiproliferative activity against cancer cells.
Uniqueness: N-(4-hydroxyquinolin-6-yl)prop-2-enamide is unique due to its specific structural features, which confer distinct biological activities.
Properties
IUPAC Name |
N-(4-oxo-1H-quinolin-6-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-2-12(16)14-8-3-4-10-9(7-8)11(15)5-6-13-10/h2-7H,1H2,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGUDSVDNULKBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)NC=CC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.